2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol

Description

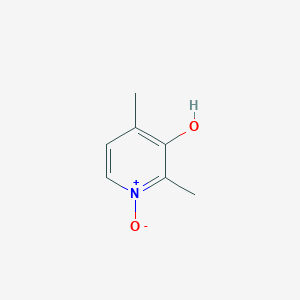

2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, methyl groups at positions 2 and 4, and an N-oxide group at position 1. Methyl groups act as electron-donating substituents, influencing the aromatic ring’s electron density and reactivity. While direct experimental data on this compound is scarce in the provided evidence, its structural analogs in pyridine chemistry offer insights into its behavior .

Properties

CAS No. |

143509-33-5 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |

InChI Key |

WTLQWBXWBUCMDZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)O |

Canonical SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)O |

Synonyms |

3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-3-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like methyltrioxorhenium (MTO) . Another method includes the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow processes using packed-bed microreactors. These reactors utilize titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent, providing a safer and more efficient process compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-hydroxypyridine N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced back to 2,4-dimethyl-3-hydroxypyridine.

Substitution: The hydroxyl and N-oxide groups can participate in substitution reactions.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of higher oxidation state derivatives.

Reduction: Formation of 2,4-dimethyl-3-hydroxypyridine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,4-Dimethyl-3-hydroxypyridine N-oxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can act as both an electron donor and acceptor, facilitating various biochemical reactions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Derivatives

A comparative analysis with structurally related pyridine derivatives reveals key differences in substituent effects and functional group interactions (Table 1).

Table 1: Comparison of Substituent Effects in Selected Pyridine Derivatives

Key Observations:

- N-Oxide Influence: The N-oxide group in the target compound increases polarity and may improve aqueous solubility compared to non-oxidized analogs like 4-Amino-2-iodopyridin-3-ol. N-oxides are also more susceptible to reduction reactions .

- Methyl vs. Methoxy : Methyl groups (electron-donating) may slightly activate the pyridine ring toward electrophilic substitution, whereas methoxy groups (as in 3-Iodo-2,5,6-trimethoxypyridin-4-ol) provide steric bulk and reduce hydrogen-bonding capacity .

- Hydroxyl Group: The 3-OH group facilitates hydrogen bonding, influencing crystal packing (see Section 3) and solubility.

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl and N-oxide groups in this compound are critical to its supramolecular assembly. Hydrogen-bonding patterns can be analyzed using graph set theory, as described by Bernstein et al. . For example:

- The 3-OH group may act as both a donor (to N-oxide oxygen) and acceptor (via lone pairs), forming Donor-Acceptor (D-A) motifs.

- Methoxy groups in analogs like 3-Iodo-2,5,6-trimethoxypyridin-4-ol disrupt such networks, favoring weaker van der Waals interactions .

Crystallographic studies of similar compounds employ refinement tools like SHELXL (), which optimize structural models using least-squares minimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.